molecular formula C7H4BrClO B108613 3-Bromobenzoyl chloride CAS No. 1711-09-7

3-Bromobenzoyl chloride

Cat. No.: B108613
CAS No.: 1711-09-7
M. Wt: 219.46 g/mol
InChI Key: PBOOZQFGWNZNQE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromobenzoyl chloride is a versatile reagent used in organic synthesis. It is primarily used as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and carboxylic acids . The primary targets of this compound are therefore these nucleophilic functional groups present in organic compounds.

Mode of Action

The mode of action of this compound involves the formation of an acyl bond with its target. The chlorine atom in the molecule is a good leaving group, which makes the carbonyl carbon highly electrophilic. When a nucleophile, such as an amine or alcohol, encounters this compound, it donates a pair of electrons to the carbonyl carbon, leading to the formation of a new bond. Concurrently, the chlorine atom is expelled, resulting in the formation of a new acylated compound .

Biochemical Pathways

This compound is primarily used in laboratory settings for the synthesis of various organic compoundsIn synthetic processes, it can be used to modify biomolecules and create new compounds with altered properties .

Pharmacokinetics

Its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of exposure .

Result of Action

The primary result of the action of this compound is the formation of a new compound through acylation. This can lead to significant changes in the properties of the target molecule, including its reactivity, polarity, and biological activity .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, reactions involving this compound are typically carried out under anhydrous conditions. The reaction rate can be influenced by temperature, solvent, and the presence of a base .

Preparation Methods

3-Bromobenzoyl chloride can be synthesized from 3-Bromobenzoic acid through a reaction with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) . The reaction typically involves dissolving 3-Bromobenzoic acid in an organic solvent such as dichloromethane and then adding thionyl chloride or phosphorus trichloride dropwise. The reaction mixture is then heated under reflux until the reaction is complete. The product is purified by distillation .

Scientific Research Applications

Properties

IUPAC Name

3-bromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOOZQFGWNZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061907
Record name Benzoyl chloride, 3-bromo-
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Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1711-09-7
Record name 3-Bromobenzoyl chloride
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Record name Benzoyl chloride, 3-bromo-
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Record name 3-Bromobenzoyl chloride
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Record name Benzoyl chloride, 3-bromo-
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Record name Benzoyl chloride, 3-bromo-
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Record name 3-bromobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To CHCl3 is added 3-bromobenzoic acid (100 g) and thionyl chloride (109 ml) and refluxed overnight. The remaining thionyl chloride is evaporated off to afford 3-bromobenzoic acid chloride.
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Synthesis routes and methods II

Procedure details

When using bromine chloride as the brominating agent, the bromine chloride can be preformed or formed in situ, and the latter is preferred. In accordance with this preferred procedure, benzoyl chloride, bromine and iron powder are charged to a reactor and the reactor contents are cooled to a temperature in the range of about 0 to about 60° C., preferably about 10° C., and chlorine is slowly fed into the reactor whereby bromine chloride is formed in situ. The bromine chloride reacts with the benzoyl chloride to form m-bromobenzoyl chloride (MBBC). Usually the reaction is performed at a temperature the range of about -10 to about 60° C., preferably at about 10° C. for a period in the range of about 1 to about 24 hours, and typically for about one hour after completion of the chlorine feed. The reaction mixture is then stripped with an inert gas, preferably nitrogen, for 1 to 24 hours at a temperature in the range of about 25 to about 120° C., preferably for two to three hours at about 60 to 90° C., followed by further stripping while cooling to ambient room temperature (ca. 25° C.). During the reaction and subsequent stripping operations, the exit gases are passed through suitable scrubbers to remove purged HCl, and unreacted bromine. The major residual byproducts of the bromination are m-chlorobenzoyl chloride, chlorobromobenzoyl chlorides, and dibromobenzoyl chlorides. The crude MBBC can be purified by distillation at reduced pressure, for example at 160° C. and 60 mm Hg pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromobenzoyl chloride in synthesizing biologically active compounds?

A1: this compound serves as a key building block in synthesizing various derivatives, particularly of methyl β-d-galactopyranoside (β-MGP). [] This compound acts as an acylating agent, reacting with β-MGP to yield 6-O-substituted products. These products are further modified to generate a library of 2,3,4-tri-O-acyl derivatives with diverse aliphatic and aromatic substituents. [] This synthetic strategy highlights the utility of this compound in creating structurally diverse molecules for biological evaluation.

Q2: How does the structure of this compound-derived compounds relate to their biological activity?

A2: Research indicates a strong structure-activity relationship within the synthesized β-MGP derivatives. [] For instance, incorporating a lauroyl group (CH3(CH2)10CO-) within the derivative structure significantly enhances antifungal and antibacterial activities. [] This suggests that the presence of specific functional groups introduced via this compound significantly influences the biological profiles of the final compounds.

Q3: How is computational chemistry employed in understanding the behavior of this compound derivatives?

A3: Computational studies play a crucial role in evaluating this compound derivatives. Density Functional Theory (DFT) calculations are employed to determine chemical descriptors and thermodynamic properties of the synthesized compounds. [] Furthermore, molecular docking simulations against bacterial and fungal drug targets provide insights into potential binding modes and interactions. [] These computational approaches aid in identifying promising drug candidates and understanding their potential mechanisms of action.

Q4: Beyond its use in synthesizing bioactive compounds, are there other applications of this compound?

A4: Yes, this compound is also utilized in synthesizing acyclic imides. [] For example, it reacts with 2-aminopyridine or 2-aminopyrimidine to produce meta-bromo substituted imide derivatives. [] This highlights the versatility of this compound as a reagent in organic synthesis for creating various structural motifs with potential applications beyond drug discovery.

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